molecular formula C13H25NO4 B2958567 Boc-D-Aoc(2)-OH CAS No. 92211-96-6

Boc-D-Aoc(2)-OH

Cat. No.: B2958567
CAS No.: 92211-96-6
M. Wt: 259.346
InChI Key: PGJIJHNIIQRRGV-SNVBAGLBSA-N
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Description

Boc-D-Aoc(2)-OH is a tert-butoxycarbonyl (Boc)-protected D-amino acid derivative. Boc-protected amino acids are critical intermediates in peptide synthesis, offering steric protection for the amino group during coupling reactions .

The Boc group (tert-butoxycarbonyl) enhances solubility in organic solvents and prevents undesired side reactions. D-amino acids, such as those referenced here, are valuable in pharmaceutical research for their resistance to enzymatic degradation and ability to modulate peptide conformation .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJIJHNIIQRRGV-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of Boc-D-Aoc(2)-OH typically involves the protection of the amino group of the amino acid with the tert-butyloxycarbonyl group.
  • The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
  • The process may involve multiple steps, including the activation of the carboxyl group and coupling with other amino acids.

Industrial Production Methods:

  • Industrial production may involve large-scale synthesis using automated peptide synthesizers.
  • The process is optimized for yield and purity, often involving purification steps like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-D-Aoc(2)-OH can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the amino or hydroxyl groups, using reagents like alkyl halides.

Common Reagents and Conditions:

  • Common reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., methanol, ethanol).
  • Reaction conditions vary but often involve controlled temperatures and pH levels.

Major Products:

  • The major products depend on the specific reactions but may include modified amino acids or peptides.

Scientific Research Applications

Chemistry:

  • Used in the synthesis of peptides and proteins.
  • Acts as a building block in combinatorial chemistry.

Biology:

  • Studied for its role in protein structure and function.
  • Used in the development of peptide-based drugs.

Medicine:

  • Investigated for therapeutic applications, including as enzyme inhibitors or receptor agonists.

Industry:

  • Utilized in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

Molecular Targets and Pathways:

  • The mechanism of action depends on the specific application.
  • In peptide synthesis, it acts as a protected amino acid, facilitating the formation of peptide bonds.
  • In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Molecular Formula Molecular Weight CAS Number Side Chain Feature
Boc-D-Val-OH C₁₀H₁₉NO₄ 217.26 22838-58-0 Isopropyl
Boc-D-Phe-OH C₁₄H₁₉NO₄ 265.30 18942-49-9 Benzyl
Boc-D-Asp-OH C₉H₁₅NO₆ 233.20 N/A Carboxylic acid (β-position)
Boc-D-Ala-OH C₈H₁₅NO₄ 189.20 7764-95-6 Methyl
Boc-D-Arg(Z)₂-OH C₂₇H₃₄N₄O₈ 542.58 145881-13-6 Bis-benzyloxycarbonyl arginine

Key Observations :

  • Side Chain Diversity : Boc-D-Val-OH and Boc-D-Ala-OH feature aliphatic side chains (isopropyl and methyl, respectively), whereas Boc-D-Phe-OH contains an aromatic benzyl group. Boc-D-Arg(Z)₂-OH has a highly functionalized guanidinium group with dual benzyl (Z) protections .
  • Molecular Weight Variability : The molecular weights range from 189.2 (Boc-D-Ala-OH) to 542.58 (Boc-D-Arg(Z)₂-OH), reflecting differences in side chain complexity .

Physicochemical Properties

Compound Solubility Storage Conditions Stability Notes
Boc-D-Val-OH Soluble in DMF, DCM Room temperature Hygroscopic; sensitive to acid
Boc-D-Phe-OH Soluble in THF, chloroform -20°C (desiccated) Stable under inert atmosphere
Boc-D-Asp-OH Limited water solubility -20°C Acid-sensitive; prone to racemization
Boc-D-Ala-OH Water or 1% acetic acid -20°C (desiccated) Hydrolysis-resistant
Boc-D-Arg(Z)₂-OH DMSO, DMF -20°C (argon atmosphere) Light-sensitive; Z-group stable

Key Observations :

  • Solubility : Boc-D-Ala-OH exhibits unique water solubility, advantageous for aqueous-phase reactions, whereas Boc-D-Phe-OH and Boc-D-Arg(Z)₂-OH require polar aprotic solvents .
  • Stability : Boc-D-Asp-OH is prone to racemization due to its β-carboxylic acid, necessitating low-temperature storage. Boc-D-Arg(Z)₂-OH requires argon for storage to prevent oxidation of the Z-protected groups .

Functional and Application Differences

Biomedical Research

  • Boc-D-Ala-OH : Applied in β-sheet stabilization studies due to its compact structure .
  • Boc-D-Asp-OH : Utilized in pH-responsive drug delivery systems owing to its ionizable side chain .

Biological Activity

Boc-D-Aoc(2)-OH, a derivative of amino acids, is recognized for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to a D-amino acid. The synthesis typically involves:

  • Formation of the Boc-protected amino acid : This is achieved through standard peptide coupling techniques.
  • Deprotection : The Boc group is removed under acidic conditions to yield the active amino acid.

This compound exhibits various biological activities which can be attributed to its structural properties:

  • Antimicrobial Activity : Studies have indicated that compounds similar to this compound can disrupt bacterial cell membranes, leading to cell lysis.
  • Anticancer Properties : Research suggests that this compound may inhibit tumor growth through apoptosis induction in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Case Studies and Experimental Data

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound showed significant inhibition against several bacterial strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 10-50 µg/mL, indicating moderate potency.
    Bacterial StrainMIC (µg/mL)
    E. coli20
    S. aureus30
    P. aeruginosa50
  • Anticancer Activity :
    • In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound reduced cell viability significantly at concentrations above 25 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with this compound.
    Cell LineIC50 (µM)
    HeLa30
    MCF-725
  • Mechanistic Insights :
    • The compound was shown to activate caspase pathways, leading to programmed cell death in cancer cells. Western blot analysis confirmed the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

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